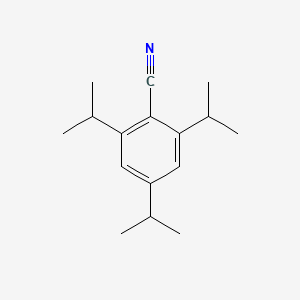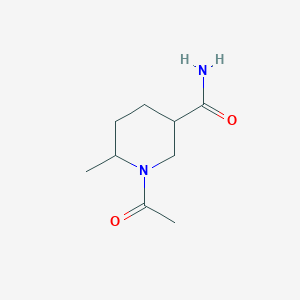
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a nitrophenethyl group attached to the nitrogen atom of a benzylpiperidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of piperidine with 2-nitrophenethyl bromide, followed by the introduction of a benzyl group through reductive amination. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, and automated systems can be used to monitor and control reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyl group can be removed through catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Major Products
The major products formed from these reactions include various substituted piperidines, amines, and benzyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrophenethyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitrophenethyl alcohol
- 2-Nitrobenzyl alcohol
- 2-Nitrophenol
Comparison
Compared to similar compounds, N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine is unique due to the presence of both a nitrophenethyl group and a benzylpiperidine structure. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form multiple types of interactions with molecular targets. These features make it a valuable compound for various research applications.
Propiedades
Número CAS |
874570-85-1 |
|---|---|
Fórmula molecular |
C20H25N3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-benzyl-N-[2-(2-nitrophenyl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C20H25N3O2/c24-23(25)20-9-5-4-8-18(20)10-13-21-19-11-14-22(15-12-19)16-17-6-2-1-3-7-17/h1-9,19,21H,10-16H2 |
Clave InChI |
LTOLEFMMYMSLPR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NCCC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)



![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)






![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)

